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Compound of Interest

Compound Name: 1,7-Naphthyridine-8-carbaldehyde
CAS No.: 1824129-24-9
Cat. No.: B1407892
Get Quote
. J

Part 1: Executive Summary & Structural
Significance

The 1,7-naphthyridine scaffold (CsHeN2) is a bicyclic heteroaromatic system consisting of two
fused pyridine rings.[1] Unlike its symmetric isomer 1,5-naphthyridine or the metal-chelating
1,8-naphthyridine, the 1,7-isomer presents a unique, asymmetric electronic distribution. This
asymmetry creates distinct "quinoline-like" (N1) and "isoquinoline-like" (N7) environments
within a single rigid pharmacophore, making it a valuable bioisostere in drug discovery,
particularly for kinase inhibition (e.g., PIP4K2A, p38 MAPK).

Core Electronic Characteristics
o Aromaticity: 10
-electron system obeying Huckel's rule.

+ Dipole Moment: Highly polar due to the asymmetric placement of nitrogen atoms (approx.
2.1-25D).
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o Basicity: Weakly basic (pKa

3.63), significantly lower than quinoline (4.9) or isoquinoline (5.4) due to the mutual inductive
electron-withdrawing effect of the nitrogen atoms.

Part 2: Electronic Structure & Reactivity Profile
Molecular Orbital Analysis & Basicity

The 1,7-naphthyridine system features two non-equivalent nitrogen atoms:

e N1 (Quinoline-like): Located adjacent to the ring fusion. Its lone pair is sterically impacted by
the peri-hydrogen at C8, though less so than in 1,8-naphthyridine.

e N7 (Isoquinoline-like): Located meta to the ring fusion. This nitrogen is generally more
accessible and slightly more basic, serving as the primary site for protonation and alkylation.

Reactivity Landscape

The electron-deficient nature of the naphthyridine ring renders it resistant to electrophilic attack
but highly susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution (SEAr)[2][3]

» Reactivity: The ring is deactivated. Direct nitration or halogenation requires harsh conditions
or activation (e.g., N-oxide formation).

» Regioselectivity: Attack occurs preferentially at C5 or C8 (the

-positions of the pyridine rings), analogous to the reactivity of quinoline/isoquinoline at
positions 5 and 8.

Nucleophilic Aromatic Substitution (SNAr)

» Reactivity: Highly reactive toward nucleophiles (Chichibabin reaction, displacement of
halogens).

» Regioselectivity:

o C8: The most reactive site for nucleophilic attack (alpha to N7).

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.masterorganicchemistry.com/2018/04/30/electrophilic-aromatic-substitutions-2-nitration-and-sulfonation/
https://www.vaia.com/en-us/textbooks/chemistry/organic-chemistry-structure-and-function-6-edition/chapter-16/problem-25-predict-the-position-of-electrophilic-aromatic-ni/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o C2: Secondary site (alpha to N1).

o Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.

Reduction & Hydrogenation[4][5]

» Regioselectivity: Reduction is challenging to control perfectly. Catalytic hydrogenation
typically yields a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (Ring A reduced) and
5,6,7,8-tetrahydro-1,7-naphthyridine (Ring B reduced).

o Therapeutic Relevance: The 5,6,7,8-tetrahydro isomer is a bioisostere of 3-substituted

pyridines, a common motif in neurotransmitter ligands.

Part 3: Visualization of Reactivity & Synthesis

The following diagram maps the electronic "hotspots” of the 1,7-naphthyridine core and outlines

the primary synthetic logic.

Synthetic Logic
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Caption: Reactivity map highlighting N7 as the basic center, C8 as the nucleophilic hotspot,
and the Friedlander annulation as the primary synthetic route.

Part 4: Medicinal Chemistry Applications[1][6][7][8]
Kinase Inhibition

The rigid, planar geometry of 1,7-naphthyridine mimics the adenine ring of ATP, allowing it to
function as a scaffold for Type | and Type Il kinase inhibitors.

o PIP4K2A Inhibitors: 1,7-naphthyridine derivatives have shown nanomolar potency against
PIP4K2A, a lipid kinase implicated in p53-null cancers. The N1/N7 nitrogens participate in
critical hydrogen bonding networks within the hinge region.

o p38 MAPK Inhibitors: N-oxide derivatives of 1,7-naphthyridine have been explored as anti-
inflammatory agents, targeting the ATP-binding pocket of p38 mitogen-activated protein
kinase.

Antimicrobial Agents

o Target: DNA Gyrase / Topoisomerase IV.

e Mechanism: 2,7-disubstituted derivatives have demonstrated selective activity against Gram-
positive cocci (Staphylococcus aureus), including biofilm eradication capabilities. The
scaffold facilitates intercalation into bacterial DNA.

Part 5: Experimental Protocols
Protocol A: General Synthesis via Friedlander
Annulation

This is the most robust method for constructing the 1,7-naphthyridine core.
Reagents:
e 2-Aminopyridine-3-carbaldehyde (1.0 eq)[6]

» Active methylene compound (e.g., ketone or aldehyde) (1.1 eq)[6]
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o Catalyst: Piperidine (base) or p-Toluenesulfonic acid (acid)[6]
e Solvent: Ethanol or DMF[6]

Step-by-Step Methodology:

Preparation: Dissolve 2-aminopyridine-3-carbaldehyde in absolute ethanol (0.5 M
concentration).

o Addition: Add the active methylene coupling partner (e.g., acetone, acetophenone) and 10
mol% piperidine.

o Reflux: Heat the mixture to reflux (80°C) for 4—12 hours. Monitor progress via TLC (SiOz, 5%
MeOH in DCM).

o Workup: Cool to room temperature. If the product precipitates, filter and wash with cold
ethanol. If soluble, remove solvent in vacuo, redissolve in EtOAc, wash with brine, dry over
Na2S0a4, and concentrate.

 Purification: Recrystallize from EtOH or purify via flash column chromatography
(Hexane/EtOAc gradient).

Protocol B: Nucleophilic Displacement (SNAr) at C8

Used to introduce amino or alkoxy groups at the most reactive carbon position.
Reagents:

e 8-Chloro-1,7-naphthyridine (1.0 eq)

e Nucleophile: Primary amine or alkoxide (2.0 eq)

e Base: K2COs or Cs2CO0s (2.0 eq)

e Solvent: DMF or DMSO[6]

Methodology:

e Setup: In a sealed tube, dissolve 8-chloro-1,7-naphthyridine in dry DMF.
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Reaction: Add the amine and base. Seal and heat to 100-120°C for 2—6 hours.

Quench: Pour the reaction mixture into ice-water.

Isolation: Extract with EtOAc (3x). The organic layer is washed extensively with water (to

remove DMF) and brine.

Yield: Typical yields range from 70-90% depending on the nucleophilicity of the amine.

Part 6: Quantitative Data Summary

Property Value | Characteristic Context

Formula CsHeNz2 MW: 130.15 g/mol
Weaker base than

pKa (H20) ~3.63 o o
quinoline/isoquinoline

Dipole Moment ~21-25D Polar, non-centrosymmetric

UV-Vis ~261, 301, 312 nm transitions

1H NMR (H8) Most deshielded proton

~9.0-9.6 ppm (Singlet)
Primary Reactivity Nucleophilic Attack @ C8 SNAr / Chichibabin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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